N-(3-methylbutyl)-1-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-1-propylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbutyl group and a propyl group. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
The synthesis of N-(3-methylbutyl)-1-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propylpiperidin-4-amine with 3-methylbutyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(3-methylbutyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent amines and alcohols.
Scientific Research Applications
N-(3-methylbutyl)-1-propylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
N-(3-methylbutyl)-1-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:
N-(3-methylbutyl)-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
N-(3-methylbutyl)-1-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(3-methylbutyl)-1-butylpiperidin-4-amine: Similar structure but with a butyl group instead of a propyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their alkyl substituents.
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-4-9-15-10-6-13(7-11-15)14-8-5-12(2)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
IDDPEAWDVZBCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.